methyl 6-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 6-methoxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 6-position and a carboxylate ester at the 2-position makes this compound unique and of interest in various scientific fields .
Mechanism of Action
Target of Action
Methyl 6-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . They are used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
This compound is involved in the production of dyes by Escherichia coli expressing specific enzymes . These enzymes, naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO), are part of the biochemical pathways that transform the compound into a dye .
Result of Action
The result of the action of this compound is primarily the production of dyes in Escherichia coli . Additionally, some indole derivatives have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of dyes by Escherichia coli may be affected by the presence of specific enzymes and the conditions of the microbial environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-1H-indole-2-carboxylate typically involves the construction of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 6-methoxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-2-carboxylate
- Ethyl 6-methoxyindole-2-carboxylate
- 6-Methoxy-3-methylindole-2-carboxylate
Uniqueness
Methyl 6-methoxy-1H-indole-2-carboxylate is unique due to the specific positioning of the methoxy and ester groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Chemical Structure and Properties
Methyl 6-methoxy-1H-indole-2-carboxylate has the molecular formula C10H11NO3 and a molecular weight of approximately 205.213 g/mol. It appears as a white to beige powder with a melting point ranging from 117 to 122 °C. The compound features an indole structure, characterized by a benzene ring fused to a pyrrole ring, with methoxy and carboxylate groups positioned at specific locations on the indole framework.
Comparison with Similar Compounds
The following table summarizes the structural similarities and differences between MMIC and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Different position of methoxy group |
Methyl indole-3-carboxylate | C10H9NO2 | Lacks methoxy substitution; different functional group |
Methyl 6-methoxyindole | C10H11NO3 | No carboxylate group; simpler structure |
Antimicrobial Activity
Research indicates that MMIC exhibits notable antimicrobial properties , demonstrating effectiveness against various bacterial and fungal strains. For instance, studies have shown that MMIC can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
MMIC also displays antioxidant activity , which is crucial for combating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Anticancer Properties
The anticancer potential of MMIC has garnered attention in recent years. Studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells. For example, MMIC has been tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. Notably, its mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and survival .
The biological activity of MMIC is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The methoxy group enhances its binding affinity towards molecular targets, influencing the compound's pharmacological effects. For instance, research has demonstrated that MMIC can inhibit certain enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of MMIC against Escherichia coli and Candida albicans. The results showed that MMIC exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against E. coli and 16 µg/mL against C. albicans, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, MMIC was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, significantly reducing cell viability after 48 hours of treatment. Further mechanistic studies revealed that MMIC induces apoptosis through the activation of caspase pathways .
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUCOLVBDQWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350812 | |
Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98081-83-5 | |
Record name | methyl 6-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-6-methoxy-2-indolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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